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The Catalytic Mechanism of Tyrosinase

Tyrosinase is a type-3 copper-containing enzyme that catalyzes the first two steps in melanin synthesis: the

hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to

o-quinones (diphenolase activity) [1] [2]. The active site consists of two copper ions (CuA and CuB), each

coordinated by three histidine residues [3].

Recent high-resolution structural studies have refined the understanding of its catalytic cycle, which can be

broken down into several key stages and intermediate forms. The table below summarizes the critical steps

and findings:

Stage / Feature Key Findings Experimental Evidence

Resting State (Met
form)

Binuclear Cu(II) center, often bridged

by hydroxide ions [3].

X-ray crystallography (e.g., PDB IDs:

1WX3, 2AHK) at 1.16–1.70 Å
resolution [3].

Oxygen Binding
(Oxy form)

Dioxygen binds as peroxide in a μ-
η²:η² side-on bridging mode between

the two copper ions, forming the
active Eox state [3].

Cryo-trapped crystal structures [3].
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Stage / Feature Key Findings Experimental Evidence

Identical Substrate
Binding Site

Both mono- and diphenol substrates
bind directly to CuA, contrary to

previous models suggesting separate
sites [2].

X-ray structures of Bacillus megaterium
tyrosinase with L-tyrosine or L-Dopa

bound to CuA (Zn-substituted to trap
substrates) [2].

Key Structural
Rearrangement

Hydroxylation is triggered by
movement of CuA, inducing a syn-to-
anti rearrangement of copper ligands
[3].

High-resolution (1.16 Å) cryo-trapped
crystal structures [3].

Proton Transfer
Mechanism

A conserved water molecule,
activated by residues E195 and N205,

acts as the base for substrate
deprotonation [2].

Structural observation of a conserved
water network; QM calculations [2].

The following diagram illustrates the core catalytic cycle of tyrosinase, integrating these key states and

transitions.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://www.nature.com/articles/ncomms5505
https://www.nature.com/articles/ncomms5505
https://pmc.ncbi.nlm.nih.gov/articles/PMC6312201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6312201/
https://www.nature.com/articles/ncomms5505
https://www.nature.com/articles/ncomms5505
https://www.smolecule.com/products/s12854688?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Start
Edeoxy

Cu(I)-Cu(I)

Oxygen Binding
Eoxy

Cu(II)-O₂²⁻-Cu(II)

+ O₂

Monophenol Binding
Eoxy-M

+ Monophenol (M)

Hydroxylation &
Ligand Rearrangement

Em-D

Hydroxylation
(CuA movement)

Diphenol Oxidation &
Product Release

Edeoxy

Oxidation to Quinone

+ O₂

(Cycle Repeats)

Quinone Product
(Q)

Release

Click to download full resolution via product page

Simplified catalytic cycle of tyrosinase, showing key intermediate states.
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Experimental Insights and Protocols

To study this mechanism, researchers employ sophisticated structural and biochemical techniques. The

workflow below outlines a proven method for trapping and visualizing substrates within the active site, a

crucial step in elucidating the mechanism.

Crystallize
Apo-Tyrosinase

Soak Crystal in
ZnCl₂ Solution

Soak Crystal in
Substrate Solution

Flash-Cool Crystal
(Cryo-Trap)

Collect X-Ray
Diffraction Data

Model Bound
Substrate

Click to download full resolution via product page

Workflow for trapping tyrosinase-substrate complexes in crystals using zinc substitution [2].

Detailed Protocol:
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Protein Crystallization: Purify and crystallize the tyrosinase enzyme (e.g., from Bacillus
megaterium) [2].
Metal Substitution: Soak the native crystal in a mother liquor solution containing 100 mM ZnCl₂ for

several minutes. Replacing Cu²⁺ with Zn²⁺ inhibits enzymatic activity without major structural
changes, allowing substrates to be trapped [2].

Substrate Soaking: Transfer the crystal to a solution containing the substrate of interest (e.g., 10-50
mM L-tyrosine or L-Dopa) for a short duration [2].

Cryo-Cooling: Flash-cool the crystal in liquid nitrogen to immobilize the structure.
Data Collection & Analysis: Collect high-resolution X-ray diffraction data (e.g., at 2.2 Å). Calculate

electron density maps to visualize and model the bound substrate within the active site [2].

Implications for Inhibitor Design (Including Tyrosinase-
IN-25)

While "Tyrosinase-IN-25" was not found in the search, the elucidated mechanism provides a blueprint for

how potent inhibitors likely function. The following diagram conceptualizes a multi-faceted approach to

inhibiting tyrosinase, based on the mechanistic insights.

Direct Active Site Inhibition
(Competitive) Copper Chelation Target Allosteric Sites Exploit TYR for

In-Situ Drug Synthesis

Click to download full resolution via product page

Strategic approaches for inhibiting tyrosinase based on its catalytic mechanism.

Direct Active Site Competition: Effective inhibitors often act as transition-state analogues [4].

They compete with the natural substrate (monophenol or diphenol) for binding to the CuA site.
Successful inhibitors like kojic acid and HOPNO-derived compounds form critical interactions with

active site residues such as His263, Val283, and the peroxide ions [5] [4].
Copper Ion Chelation: Many known inhibitors (e.g., kojic acid, tropolone) function by chelating the

two copper ions in the active site, directly disrupting the core of the catalytic machinery [1] [4].
Leveraging Tyrosinase for Therapy: A groundbreaking 2025 study introduces a platform that uses

tyrosinase's catalytic activity to perform intracellular click chemistry (CuAAC). This approach can
generate therapeutic molecules, such as PROTACs to degrade tyrosinase itself, in situ within

melanocytes [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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